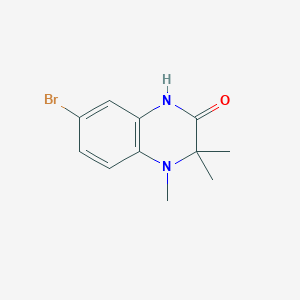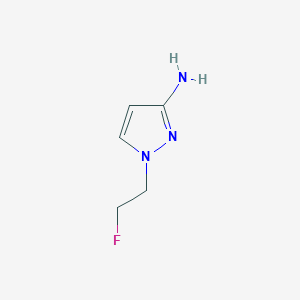
3-(2-Bromoethyl)thietane 1,1-dioxide
Overview
Description
3-(2-Bromoethyl)thietane 1,1-dioxide is a chemical compound with the molecular formula C5H9BrO2S and a molecular weight of 213.09 g/mol It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a bromoethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)thietane 1,1-dioxide typically involves the reaction of thietane 1,1-dioxide with a bromoethylating agent. One common method is the reaction of thietane 1,1-dioxide with 2-bromoethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thietane derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thietane derivatives.
Scientific Research Applications
3-(2-Bromoethyl)thietane 1,1-dioxide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)thietane 1,1-dioxide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The thietane ring may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)thietane 1,1-dioxide: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)thietane 1,1-dioxide: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Thietane 1,1-dioxide: Lacks the bromoethyl group, serving as a simpler analog.
Uniqueness
3-(2-Bromoethyl)thietane 1,1-dioxide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity. The bromoethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the thietane ring and the bromoethyl group may enhance its bioactivity compared to similar compounds .
Properties
IUPAC Name |
3-(2-bromoethyl)thietane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXUJUMUTXFSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)








![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)

